An In-Depth Technical Guide to tert-Butyl 2-Azaspiro[3.3]hept-6-ylcarbamate: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 2-Azaspiro[3.3]hept-6-ylcarbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate. This bifunctional spirocyclic scaffold has emerged as a critical building block in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its rigid, three-dimensional structure offers a unique conformational constraint that is increasingly sought after in the development of novel therapeutics. This document will delve into the technical details of its physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its role in the rational design of next-generation pharmaceuticals.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
The quest for novel chemical matter in drug discovery has led researchers to explore beyond the traditional "flat" aromatic and aliphatic ring systems. Three-dimensional scaffolds have gained significant attention for their ability to provide improved physicochemical properties, metabolic stability, and target selectivity. Among these, spirocyclic systems, which feature two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents in three-dimensional space.
tert-Butyl 2-azaspiro[3.3]hept-6-ylcarbamate (Figure 1) is a prime example of such a scaffold that has garnered interest as a valuable intermediate in the synthesis of complex drug molecules.[1][2] Its structure combines a protected amine on the azetidine ring and a carbamate-protected amine on the cyclobutane ring, making it a versatile building block for further chemical modifications. Notably, its application as a linker in PROTACs has solidified its importance in the field of targeted protein degradation.[3]
Figure 1. Chemical Structure of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate.
Physicochemical and Chemical Properties
A thorough understanding of the chemical properties of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate is essential for its effective use in synthesis and drug design.
General Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1118786-85-8 | [4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [4] |
| Molecular Weight | 212.29 g/mol | [4] |
| Appearance | Colorless liquid or crystalline solid | [4] |
| Melting Point | ~62 °C | [4] |
| Boiling Point (Predicted) | 329.0 ± 42.0 °C | [4] |
| Density (Predicted) | 1.09 g/cm³ | [4] |
Solubility and Stability
tert-Butyl 2-azaspiro[3.3]hept-6-ylcarbamate is soluble in common organic solvents such as ethanol and dichloromethane.[4] It is advisable to store the compound in a cool, dry place to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Chemical Reactivity
The molecule possesses two key reactive sites, the nucleophilic secondary amine within the azetidine ring (once deprotected) and the carbamate-protected primary amine on the cyclobutane ring. The Boc (tert-butoxycarbonyl) protecting group on the primary amine is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine. The nitrogen in the azetidine ring, while part of a strained four-membered ring, can participate in various coupling reactions. The compound is described as both nucleophilic and basic in nature.[4]
Synthesis and Characterization
While tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. The synthesis is a multi-step process, with the formation of the spirocyclic core being the key challenge.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences from commercially available starting materials to construct the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This ketone then undergoes reductive amination to introduce the second nitrogen atom, followed by Boc protection to yield the final product.
Diagram 1: Proposed synthetic workflow for tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis.
Step 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
A scalable synthesis for this key intermediate has been described in the patent literature.[6] The process involves the construction of the azaspiro[3.3]heptane core through a series of cyclization and functional group manipulations.
Step 2: Reductive Amination of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This step introduces the second amine functionality. A standard reductive amination protocol can be employed.
-
Materials: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, ammonium acetate, sodium cyanoborohydride, methanol.
-
Procedure:
-
Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol.
-
Add a significant excess of ammonium acetate (e.g., 10 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, tert-butyl 2-azaspiro[3.3]heptan-6-amine.
-
Step 3: Boc Protection of tert-Butyl 2-azaspiro[3.3]heptan-6-amine
The final step involves the protection of the newly introduced primary amine with a tert-butoxycarbonyl (Boc) group.
-
Materials: Crude tert-butyl 2-azaspiro[3.3]heptan-6-amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (or another suitable base), dichloromethane (or another suitable solvent).
-
Procedure:
-
Dissolve the crude amine from the previous step in dichloromethane.
-
Add triethylamine (1.5-2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate.
-
Analytical Characterization
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.45 ppm. The protons on the spirocyclic core will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The NH proton of the carbamate will likely appear as a broad singlet.
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum should display signals for the quaternary carbon of the tert-butyl group around δ 28.4 ppm and the carbonyl carbon of the carbamate around δ 155 ppm. The carbon attached to the oxygen of the Boc group is expected around δ 79 ppm. The carbons of the spirocyclic rings will appear in the aliphatic region.
-
Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 213.16.
Applications in Drug Discovery: A Key Linker for PROTACs
The primary and most significant application of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate is as a bifunctional linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Diagram 2: The role of the linker in PROTAC-mediated protein degradation.
The azaspiro[3.3]heptane core provides a rigid, non-planar linker that can effectively orient the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The bifunctional nature of tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate allows for the attachment of a target protein ligand to one end and an E3 ligase ligand to the other, following deprotection of the respective amines. The conformational rigidity of this spirocyclic linker is thought to reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to more potent and selective protein degraders.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate. It is described as a nucleophile and may be irritating to the skin, eyes, and respiratory tract.[4] Therefore, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
tert-Butyl 2-azaspiro[3.3]hept-6-ylcarbamate is a valuable and versatile building block in modern medicinal chemistry. Its unique spirocyclic structure provides a rigid three-dimensional scaffold that is highly desirable for the design of complex drug molecules, particularly as a linker in the rapidly expanding field of targeted protein degradation with PROTACs. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its key applications, intended to support researchers and scientists in leveraging this important chemical entity in their drug discovery and development endeavors.
References
- Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69.
- Stepan, A. F., Karki, K., & Dutra, J. K. (2012). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl 2-azaspiro[3.3]heptan-6-ylcarbaMate. Retrieved from [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
Sources
- 1. 1118786-85-8|tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. 1118786-85-8 CAS Manufactory [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
